REACTION_CXSMILES
|
C[O:2][CH:3](OC)[C:4]1[O:5][C:6]2[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=2[C:8](=[O:10])[CH:9]=1>Cl>[O:5]1[C:6]2[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=2[C:8](=[O:10])[CH:9]=[C:4]1[CH:3]=[O:2]
|
Name
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|
Quantity
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1.1 g
|
Type
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reactant
|
Smiles
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COC(C=1OC2=C(C(C1)=O)C=CC=C2)OC
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
|
Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The reaction mixture was cooled
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Type
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EXTRACTION
|
Details
|
extracted with CHCl3
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Type
|
DRY_WITH_MATERIAL
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Details
|
The extracts were dried over MgSO4
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
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CUSTOM
|
Details
|
to give a crystalline product
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC(C2=C1C=CC=C2)=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 710 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |